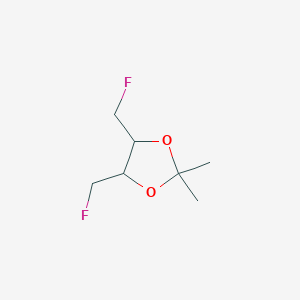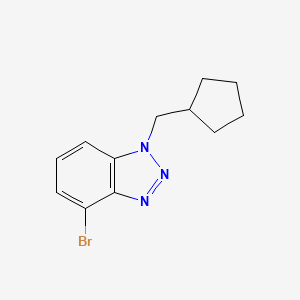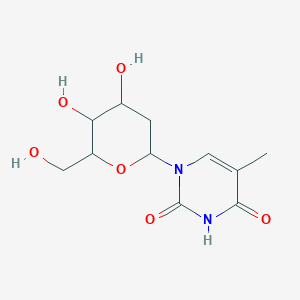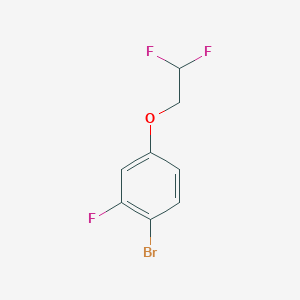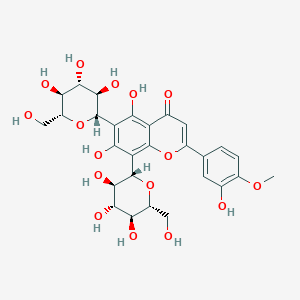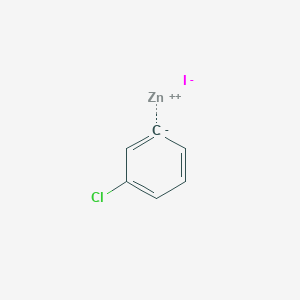
4,4'-Biquinoline, 2,2'-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Biquinoline, 2,2’-dimethyl- is a heterocyclic aromatic compound with the molecular formula C20H16N2 It is a derivative of quinoline, featuring two quinoline units connected at the 4 and 4’ positions, with methyl groups at the 2 and 2’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Biquinoline, 2,2’-dimethyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of anthranilic acid derivatives with suitable aldehydes can lead to the formation of quinoline derivatives, which can then be further modified to obtain the desired biquinoline compound .
Industrial Production Methods
Industrial production of 4,4’-Biquinoline, 2,2’-dimethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4,4’-Biquinoline, 2,2’-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline units to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens or alkylating agents. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce halogens, alkyl groups, or other functional groups into the quinoline rings .
Scientific Research Applications
4,4’-Biquinoline, 2,2’-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 4,4’-Biquinoline, 2,2’-dimethyl- involves its interaction with specific molecular targets and pathways. For example, as a ligand, it can coordinate with metal ions to form complexes that exhibit unique electronic and catalytic properties. In biological systems, its derivatives may interact with cellular targets to exert antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Biquinoline: Lacks the methyl groups at the 2 and 2’ positions, resulting in different chemical properties.
4,4’-Dicarboxy-2,2’-biquinoline: Contains carboxyl groups instead of methyl groups, leading to different reactivity and applications.
2,2’-Bicinchoninic acid: Another derivative with distinct functional groups and uses.
Uniqueness
4,4’-Biquinoline, 2,2’-dimethyl- is unique due to the presence of methyl groups at the 2 and 2’ positions, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications in coordination chemistry, materials science, and medicinal chemistry .
Properties
CAS No. |
52191-71-6 |
|---|---|
Molecular Formula |
C20H16N2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-methyl-4-(2-methylquinolin-4-yl)quinoline |
InChI |
InChI=1S/C20H16N2/c1-13-11-17(15-7-3-5-9-19(15)21-13)18-12-14(2)22-20-10-6-4-8-16(18)20/h3-12H,1-2H3 |
InChI Key |
MRCJSTNGLOEIAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=CC(=NC4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


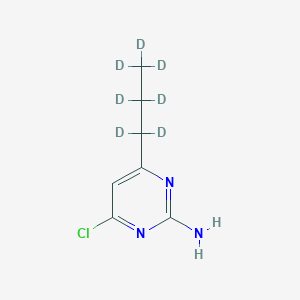
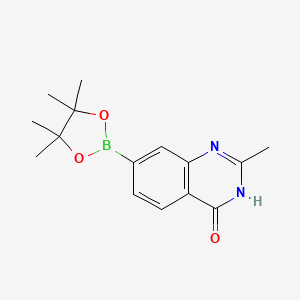
![4-bromo-3,5-dimethyl-1-[(oxan-4-yl)methyl]-1H-pyrazole](/img/structure/B12087370.png)
![(S)-phosphoric acid Mono-[3-(4-benzyloxy-phenyl)-2-octadec-9-enoylaMino-propyl] ester (aMMoniuM salt)](/img/structure/B12087375.png)
